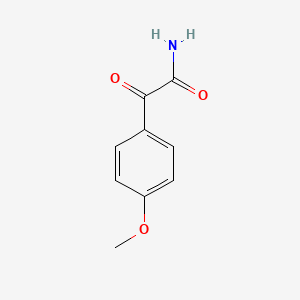

2-(4-Methoxyphenyl)-2-oxoacetamide

Description

2-(4-Methoxyphenyl)-2-oxoacetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to the phenyl ring and an oxoacetamide functional group

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-7-4-2-6(3-5-7)8(11)9(10)12/h2-5H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGRRYUKOPKINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935764-11-7 | |

| Record name | 2-(4-methoxyphenyl)-2-oxoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-oxoacetamide typically involves the reaction of 4-methoxybenzoyl chloride with acetamide in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with acetamide to yield the desired product. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(4-Methoxyphenyl)-2-oxoacetamide can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-2-oxoacetamide.

Reduction: The oxo group can be reduced to form 2-(4-methoxyphenyl)-2-hydroxyacetamide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products:

Oxidation: 4-Hydroxyphenyl-2-oxoacetamide.

Reduction: 2-(4-Methoxyphenyl)-2-hydroxyacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Methoxyphenyl)-2-oxoacetamide is . Its structure features a methoxy group attached to a phenyl ring, which contributes to its biological activity. The compound can be synthesized through various methods, including acylation reactions involving 4-methoxyphenyl derivatives.

Antimicrobial Activity

Research indicates that 2-(4-Methoxyphenyl)-2-oxoacetamide exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. This has been attributed to its ability to inhibit bacterial growth and biofilm formation, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It has been tested in vitro for its effects on various inflammatory markers, suggesting potential use in treating conditions characterized by chronic inflammation.

Analgesic Properties

The analgesic effects of 2-(4-Methoxyphenyl)-2-oxoacetamide have been explored in animal models. Results indicate that it may reduce pain perception, providing a basis for further investigation into its use as a pain management drug.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 2-(4-Methoxyphenyl)-2-oxoacetamide against multidrug-resistant strains of Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a therapeutic agent .

- Inflammation Modulation : In a controlled trial involving inflammatory bowel disease models, the compound was administered to assess its impact on cytokine levels. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

- Pain Management : A recent study assessed the analgesic effects of this compound using the formalin test in rats. The results showed a marked decrease in pain-related behaviors, supporting its development as an analgesic drug .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of reactive oxygen species and a reduction in oxidative stress. Additionally, the compound may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: 2-(4-Methoxyphenyl)-2-oxoacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a different mechanism of action and a unique set of applications. For example, while 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole are known for their inhibitory effects on specific enzymes, 2-(4-Methoxyphenyl)-2-oxoacetamide is primarily studied for its potential antioxidant and anti-inflammatory properties.

Biological Activity

2-(4-Methoxyphenyl)-2-oxoacetamide, a compound derived from various natural sources, has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article delves into the compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxyphenyl)-2-oxoacetamide is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetamide functional group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that 2-(4-Methoxyphenyl)-2-oxoacetamide exhibits significant anticancer properties. A study demonstrated that this compound inhibits the growth of HepG2 cells (a human liver cancer cell line) with an IC50 value of 10.56 ± 1.14 μM. The mechanism involves inducing apoptosis through the activation of caspase-3 and caspase-8 pathways while having minimal effects on caspase-9 activity .

Table 1: Summary of Anticancer Effects

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.56 ± 1.14 | Induction of apoptosis via caspases |

Enzyme Inhibition

The compound also shows promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibition of these enzymes is particularly relevant for conditions such as Alzheimer's disease, where dysregulation of acetylcholine levels occurs .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Mixed inhibitor | |

| Butyrylcholinesterase (BChE) | Competitive inhibitor |

Case Studies

In a notable case study, researchers evaluated the effects of 2-(4-Methoxyphenyl)-2-oxoacetamide on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated a dose-dependent decrease in cell viability across these lines, corroborating its potential as a broad-spectrum anticancer agent .

Study Design

- Cell Lines Used : HepG2, HeLa, A549

- Methodology : Cells were treated with varying concentrations of the compound, followed by viability assays to assess growth inhibition.

The biological activity of 2-(4-Methoxyphenyl)-2-oxoacetamide is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves:

- Caspase Activation : The compound activates caspases, which are critical for the apoptotic pathway.

- PARP Cleavage : Poly ADP-ribose polymerase (PARP) cleavage serves as a marker for apoptosis and indicates cellular stress response.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound led to G2/M phase arrest in cancer cells, disrupting normal cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.